

Procion Red MX-8B: A Technical Guide to a Multifunctional Research Dye

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Compound of Interest

Compound Name: Procion red MX 8B

Cat. No.: B116563

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Red MX-8B, a dichlorotriazinyl dye, has emerged from its origins in the textile industry to become a versatile and valuable tool in biological research.^[1] Its unique chemical structure allows it to function as a fluorescent probe, a histological stain, and a specific inhibitor of various enzymes and receptors.^[2] This technical guide provides an in-depth overview of the discovery and multifaceted applications of Procion Red MX-8B, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Properties of Procion Red MX-8B

Procion Red MX-8B is a reactive azo dye characterized by the presence of a dichlorotriazine group. This reactive group allows the dye to form stable covalent bonds with nucleophilic groups in biological macromolecules such as proteins and carbohydrates.

| Property | Value | Reference |
|------------------|------------------------------------|-----------|
| Chemical Formula | $C_{23}H_{11}Cl_2N_6Na_3O_{10}S_3$ | [3] |
| Molecular Weight | 767.44 g/mol | [3] |
| CAS Number | 57583-69-4 | [3] |
| Appearance | Red odorless powder | |
| Solubility | Soluble in water | |

Multifunctional Applications in Research

Procion Red MX-8B's utility in research stems from its ability to interact with and label biological components in a variety of ways.

Fluorescent Cellular and Histological Stain

Procion Red MX-8B exhibits fluorescence, making it a useful tool for visualizing cellular structures and components. While specific spectral data for Procion Red MX-8B is not readily available in the literature, the closely related Procion Red MX-5B has a maximum absorption wavelength (λ_{max}) of 538 nm.[4]

Experimental Protocol: Fluorescent Staining of Fixed Cells

This protocol is adapted from standard fluorescent staining procedures and can be optimized for specific cell types and experimental conditions.

Materials:

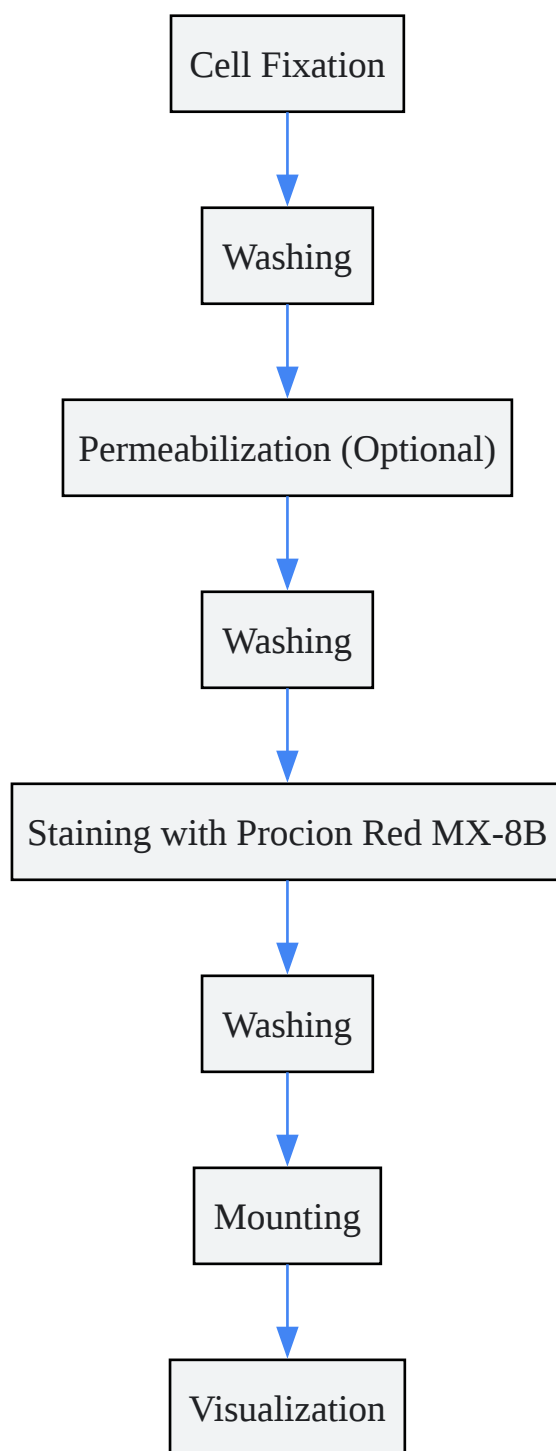
- Procion Red MX-8B stock solution (1 mg/mL in distilled water)
- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

- Mounting medium

Procedure:

- Cell Fixation: Wash cells grown on coverslips twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.
- Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
- Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
- Staining: Dilute the Procion Red MX-8B stock solution to a working concentration (e.g., 1-10 $\mu\text{g/mL}$) in PBS. Incubate the cells with the staining solution for 30-60 minutes at room temperature in the dark.
- Washing: Wash the stained cells three times with PBS for 5 minutes each to remove unbound dye.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Visualization: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

Logical Relationship: Staining Protocol Workflow



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Caption: Workflow for fluorescent staining of fixed cells.

Neuronal Tract Tracing

The ability of certain dyes to be transported along axons makes them invaluable for mapping neural circuits. While specific protocols for Procion Red MX-8B in neuronal tracing are not well-documented, its properties as a reactive dye suggest its potential for such applications, likely through covalent labeling of axonal proteins. General retrograde tracing protocols can be adapted for its use.

Experimental Protocol: Retrograde Neuronal Tracing (Adapted)

This protocol is a generalized procedure and requires optimization for specific neuronal populations and tissues.

Materials:

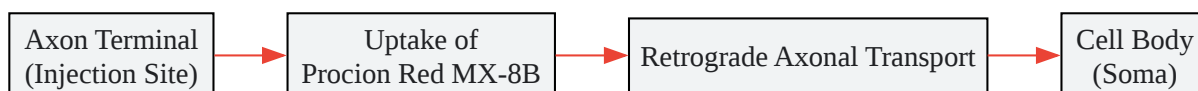
- Procion Red MX-8B solution (e.g., 5-10% w/v in sterile saline or PBS)
- Anesthetized animal
- Stereotaxic apparatus
- Microsyringe or micropipette
- Perfusion solutions (saline, 4% paraformaldehyde)
- Vibratome or cryostat
- Fluorescence microscope

Procedure:

- **Anesthesia and Surgery:** Anesthetize the animal and place it in a stereotaxic apparatus. Perform the necessary surgical procedures to expose the target brain region.
- **Dye Injection:** Inject a small volume (e.g., 50-200 nL) of the Procion Red MX-8B solution into the target area using a microsyringe or micropipette.
- **Survival Period:** Allow for a survival period of several days to a week to permit retrograde transport of the dye to the neuronal cell bodies.

- **Perfusion and Tissue Processing:** Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde. Dissect the brain and postfix it in the same fixative. Section the brain using a vibratome or cryostat.
- **Visualization:** Mount the sections on slides and observe under a fluorescence microscope to identify retrogradely labeled neurons.

Signaling Pathway: Retrograde Axonal Transport



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Caption: Simplified pathway of retrograde neuronal tracing.

Gap Junction Permeability Assay

Gap junctions are intercellular channels that allow the passage of small molecules and ions between adjacent cells. The "scrape-loading and dye transfer" technique is a common method to assess gap junctional intercellular communication, and Procion Red MX-8B, due to its size and fluorescent nature, could potentially be used as a tracer in such assays, although Lucifer Yellow is more commonly cited.

Experimental Protocol: Scrape-Loading/Dye Transfer Assay (Adapted)

This protocol is based on the established scrape-loading technique.^[5]

Materials:

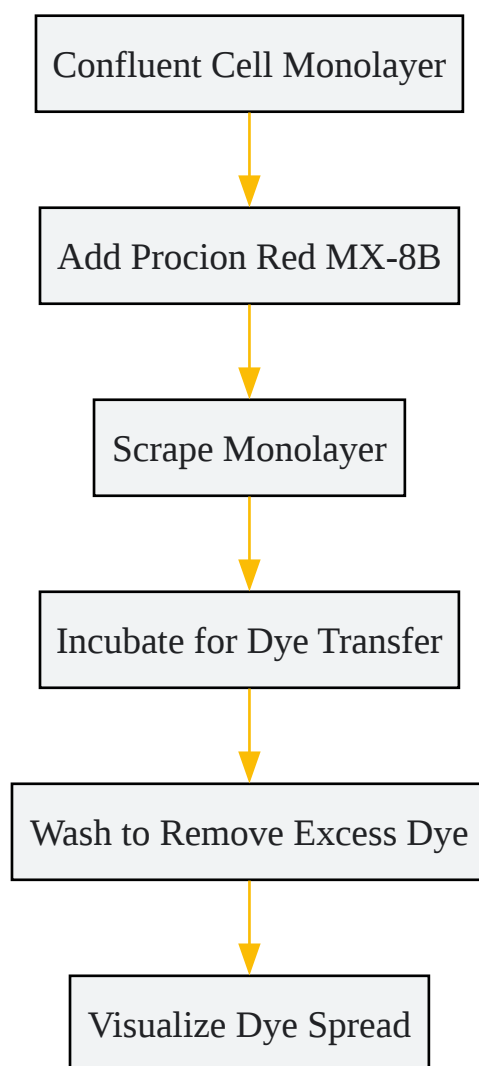
- Confluent cell monolayer on a culture dish or coverslip
- Procion Red MX-8B solution (e.g., 0.1-1% w/v in PBS)
- Phosphate-buffered saline (PBS)
- Scalpel blade or needle

- Fluorescence microscope

Procedure:

- Cell Culture: Grow cells to a confluent monolayer.
- Washing: Gently wash the cell monolayer twice with PBS.
- Scrape-Loading: Add the Procion Red MX-8B solution to the cells. Immediately make a scrape or cut across the monolayer with a sterile scalpel blade or needle.
- Incubation: Incubate the cells for 2-5 minutes at room temperature to allow the dye to enter the scraped cells and transfer to adjacent cells through gap junctions.
- Washing: Gently wash the cells three times with PBS to remove extracellular dye.
- Visualization: Immediately observe the cells under a fluorescence microscope. The extent of dye transfer from the initially loaded cells at the scrape line to their neighbors indicates the level of gap junctional communication.

Experimental Workflow: Gap Junction Assay



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Caption: Workflow of the scrape-loading dye transfer assay.

Enzyme and Receptor Inhibition

Procion Red MX-8B and other reactive dyes have been shown to interact with the nucleotide-binding sites of various enzymes, often acting as inhibitors. This property makes them useful tools for studying enzyme kinetics and for affinity purification.

Interaction with Carboxypeptidase G2:

Procion Red MX-8B specifically and irreversibly inactivates carboxypeptidase G2.^[2] Studies have shown that approximately 1 mole of the dye binds per mole of the enzyme subunit.^[2] This

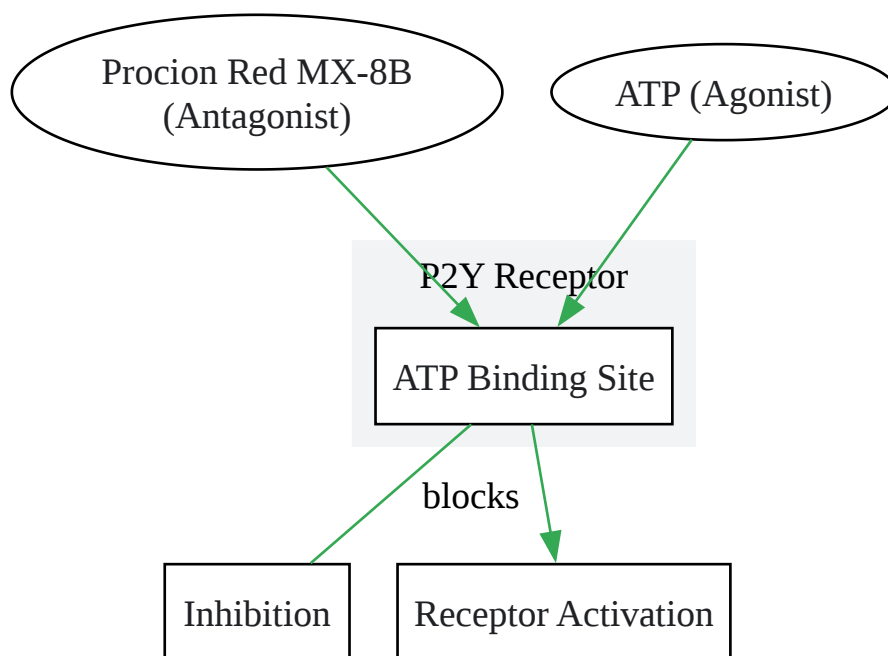
interaction is competitive with the enzyme's substrates.[2]

P2-Purinoceptor Antagonism:

Reactive dyes, including Procion Red MX-8B, are known to act as antagonists at P2 purinoceptors, which are receptors for extracellular nucleotides like ATP. They are thought to interact with the ATP-binding site of these receptors.

| Target | Interaction | Quantitative Data | Reference |
|---------------------|---------------------------|---------------------------------|-------------------|
| Carboxypeptidase G2 | Irreversible inactivation | ~1 mol dye / mol enzyme subunit | [2] |
| P2-Purinoceptors | Antagonism | - | General knowledge |

Signaling Pathway: P2Y Receptor Antagonism



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Caption: Mechanism of P2Y receptor antagonism by Procion Red MX-8B.

Conclusion

Procion Red MX-8B is a multifunctional dye with a growing number of applications in biological research. Its ability to act as a fluorescent label, a neuronal tracer, a tool for studying intercellular communication, and an inhibitor of specific enzymes and receptors makes it a valuable addition to the researcher's toolkit. The protocols and data presented in this guide provide a foundation for utilizing Procion Red MX-8B in a variety of experimental contexts. Further research will likely uncover even more applications for this versatile compound.

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